molecular formula C19H15NO B1293675 4-(Diphenylamino)benzaldehyde CAS No. 4181-05-9

4-(Diphenylamino)benzaldehyde

Cat. No. B1293675
CAS RN: 4181-05-9
M. Wt: 273.3 g/mol
InChI Key: UESSERYYFWCTBU-UHFFFAOYSA-N
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Patent
US05824443

Procedure details

101.4 g of triphenylamine and 35.5 mL of dimethyl formamide (DMF) were placed in a three-neck flask, and while stirring with cooling in ice water, 84.4 mL of phosphorus oxychloride was dropped into the flask. The temperature was raised to 95° C., and the mixture was reacted for 5 hours. The reaction solution was poured into 4 L of warm water and stirred for 1 hour. The precipitate was then collected and washed in a 1:1 mixture solution of ethanol/water, and 4-(N,N-diphenylamino) benzaldehyde was obtained. The yield was 91.5 g (yield rate of 81.0%).
Quantity
101.4 g
Type
reactant
Reaction Step One
Quantity
35.5 mL
Type
reactant
Reaction Step One
Quantity
84.4 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Quantity
4 L
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1]1([N:7]([C:14]2[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=2)[C:8]2[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.CN(C)[CH:22]=[O:23].P(Cl)(Cl)(Cl)=O>O>[C:14]1([N:7]([C:1]2[CH:2]=[CH:3][C:4]([CH:22]=[O:23])=[CH:5][CH:6]=2)[C:8]2[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=2)[CH:15]=[CH:16][CH:17]=[CH:18][CH:19]=1

Inputs

Step One
Name
Quantity
101.4 g
Type
reactant
Smiles
C1(=CC=CC=C1)N(C1=CC=CC=C1)C1=CC=CC=C1
Name
Quantity
35.5 mL
Type
reactant
Smiles
CN(C=O)C
Step Two
Name
Quantity
84.4 mL
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl
Step Three
Name
ice water
Quantity
0 (± 1) mol
Type
solvent
Smiles
Step Four
Name
Quantity
4 L
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
95 °C
Stirring
Type
CUSTOM
Details
while stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the mixture was reacted for 5 hours
Duration
5 h
STIRRING
Type
STIRRING
Details
stirred for 1 hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
The precipitate was then collected
WASH
Type
WASH
Details
washed in a 1:1 mixture solution of ethanol/water

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)N(C1=CC=CC=C1)C1=CC=C(C=O)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.